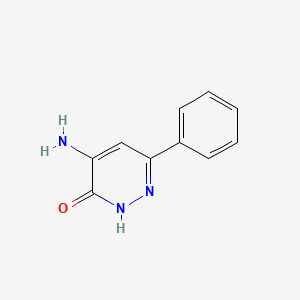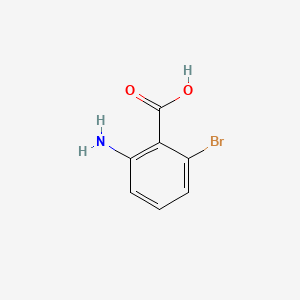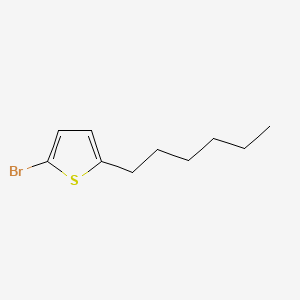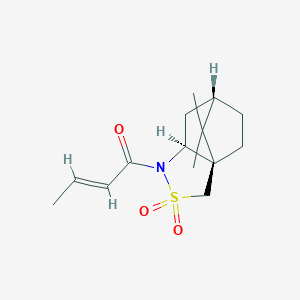
(N-Crotonyl)-(2S)-bornane-10,2-sultam
Overview
Description
“(N-Crotonyl)-(2S)-bornane-10,2-sultam” is a research chemical with the molecular formula C14H21NO3S and a molecular weight of 283.38 . It is solid in appearance .
Molecular Structure Analysis
The IUPAC name for this compound is (E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one . The InChI string is InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1 .Physical And Chemical Properties Analysis
The boiling point of “(N-Crotonyl)-(2S)-bornane-10,2-sultam” is 397.2 ℃ at 760 mmHg . The melting point is 182-185 ℃ (lit.) . The density is 1.27 g/cm 3 .Scientific Research Applications
Synthesis and Reactivity Studies :
- (N-Crotonyl)-(2S)-bornane-10,2-sultam has been studied for its synthesis and reactivity properties. For instance, the X-ray structures of its derivatives, such as its N-crotonoyl derivative, have been analyzed and compared with other sultams like fenchane-8,2-sultam. These studies also explore the reactivity and diastereoselectivity of these compounds in various reactions (Piątek et al., 2005).
Asymmetric Synthesis Applications :
- These compounds have been used in the practical synthesis of complex molecules like alloisoleucine. This involves processes like recrystallization, saponification, and hydroxyamination, demonstrating the utility of (N-Crotonyl)-(2S)-bornane-10,2-sultam in asymmetric synthesis (Belzecki et al., 2000).
Chiral Induction in Chemical Reactions :
- The compound and its derivatives have been shown to act as chiral inducers in various chemical reactions. For instance, N-Glyoxyloyl-(2R)-bornane-10,2-sultam has been used in reactions with nitro compounds, achieving high asymmetric induction (Kudyba et al., 2004).
Stereoselective Synthesis :
- These sultams have been applied in stereoselective synthesis, such as the conversion of bornane-10,2-sultam to its N-sulfinyl derivative. This process has been useful in producing sulfoxides and sulfinimines with high enantioselectivity (Oppolzer et al., 1997).
Applications in Diels-Alder Reactions :
- The compound and its derivatives have been studied in Diels-Alder reactions, such as cycloadditions with cyclopentadiene. These studies have contributed to understanding the stereochemical aspects of these reactions and their applications in asymmetric synthesis (Bauer et al., 1997).
Cyclopropanation Studies :
- N-Enoyl sultams derived from bornane[10,2]sultam have been used in Pd-catalyzed cyclopropanation, demonstrating significant stereochemical control in these reactions (Vallg»rda & Hacksell, 1991).
Safety And Hazards
“(N-Crotonyl)-(2S)-bornane-10,2-sultam” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(E)-1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-12(16)15-11-8-10-6-7-14(11,13(10,2)3)9-19(15,17)18/h4-5,10-11H,6-9H2,1-3H3/b5-4+/t10-,11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQKSSKLBTRJO-LHNOPMQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448960 | |
| Record name | (N-Crotonyl)-(2S)-bornane-10,2-sultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(N-Crotonyl)-(2S)-bornane-10,2-sultam | |
CAS RN |
94594-81-7 | |
| Record name | (N-Crotonyl)-(2S)-bornane-10,2-sultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-(2-Butenoyl)-2,10-camphorsultam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



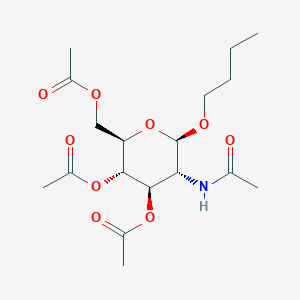

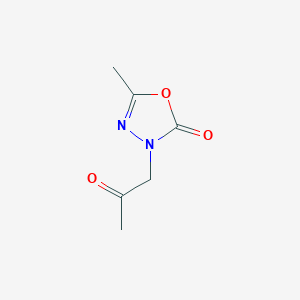
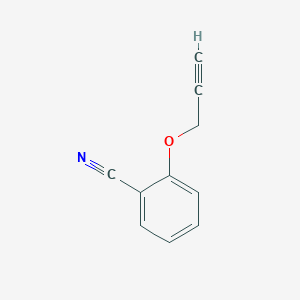
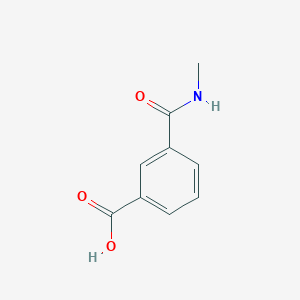
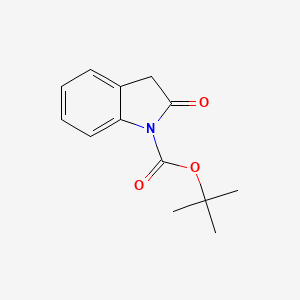
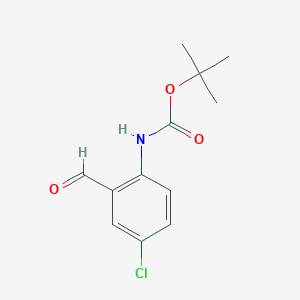
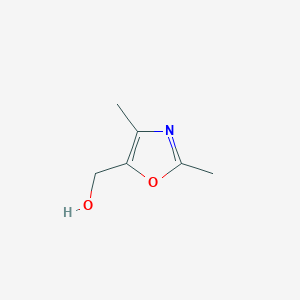
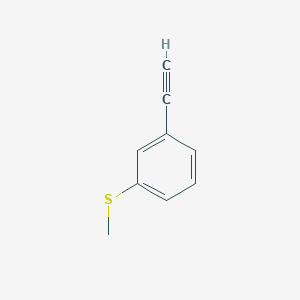
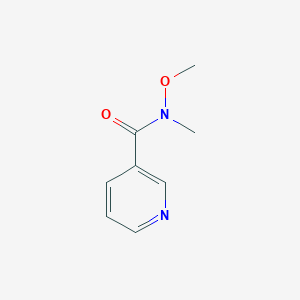
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)
